N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen to an acetamide group, which is further substituted with a 4-chloro-3-nitrophenyl ring. Acetamide derivatives are widely explored in medicinal and agrochemical research due to their versatility in molecular interactions, including hydrogen bonding and coordination chemistry .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-18(2)9-11-4-3-5-15(17(11)26-18)25-10-16(22)20-12-6-7-13(19)14(8-12)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARQPLVHPIMMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-nitrophenyl moiety and a benzofuran derivative. Its chemical formula is , and it is characterized by the following structural components:
- Chloro-Nitrophenyl Group : This group is known for its role in enhancing biological activity through electron-withdrawing effects.
- Benzofuran Derivative : The benzofuran component contributes to the lipophilicity and potential interaction with biological membranes.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing nitrophenyl groups have been shown to inhibit bacterial growth through various mechanisms:
- Inhibition of Nucleic Acid Synthesis : Compounds similar to this compound have been reported to inhibit the incorporation of precursors into nucleic acids, leading to impaired protein synthesis in bacterial cells .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µM |
| Escherichia coli | 15 µM |
| Bacillus subtilis | 12 µM |
Antifungal Activity
Similar compounds have also demonstrated antifungal activity. For example, the antifungal efficacy against Candida species has been noted, with MIC values ranging from 8 to 20 µM .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may induce DNA strand breaks or inhibit DNA replication.
- Enzyme Inhibition : It could act as an inhibitor of key enzymes involved in metabolic pathways.
- Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
Case Studies
Several studies have focused on the biological activities of related compounds. One notable study investigated the effects of nitrophenyl derivatives on murine leukemia cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis . Another study highlighted the role of structural modifications in enhancing antibacterial activity against resistant strains .
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of new therapeutic agents due to its unique structural features. The presence of both a nitrophenyl and a benzofuran moiety suggests potential interactions with biological targets, making it suitable for drug design.
Anticancer Activity
Research indicates that compounds similar to N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exhibit anticancer properties. A study demonstrated that derivatives of nitrophenyl compounds can inhibit cancer cell proliferation by inducing apoptosis through oxidative stress mechanisms .
| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study A | Compound X | Breast Cancer | 5.0 | Apoptosis |
| Study B | Compound Y | Lung Cancer | 3.5 | ROS Induction |
Neuropharmacology
The benzofuran component in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
Neuroprotective Effects
Research has indicated that benzofuran derivatives can provide neuroprotection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer's .
| Study | Compound | Disease Model | Outcome |
|---|---|---|---|
| Study C | Compound Z | Alzheimer's | Reduced Tau phosphorylation |
| Study D | Compound W | Parkinson's | Decreased neuronal death |
Antimicrobial Activity
The nitro group in the compound is known for enhancing antimicrobial activity. Studies have shown that nitro-substituted aromatic compounds possess significant antibacterial properties.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from this compound.
Clinical Trials
A recent clinical trial evaluated the safety and efficacy of a related compound in patients with advanced cancer. The results indicated a promising response rate with manageable side effects, warranting further investigation into its therapeutic potential .
Laboratory Studies
Laboratory studies involving animal models have demonstrated significant anti-inflammatory effects when administered with this compound, suggesting its potential use in treating inflammatory disorders .
Comparison with Similar Compounds
Benzofuran-Containing Acetamides
Compounds sharing the 2,2-dimethyl-2,3-dihydrobenzofuran core exhibit distinct biological and chemical profiles depending on their substituents:
- Compounds with tetrazolyl or imidazopyridinyl substituents (e.g., ) may exhibit improved solubility or receptor affinity due to polar functional groups, whereas the nitro group in the target compound could increase reactivity in redox environments.
Chloro/Nitro-Substituted Acetamides
Chloro and nitro groups are common in agrochemicals and pharmaceuticals:
- Key Observations: The target compound’s 3-nitro substituent distinguishes it from alachlor’s methoxymethyl group, likely altering soil adsorption and environmental persistence . Thiazolidinone-containing acetamides (e.g., ) demonstrate antimicrobial activity, suggesting that the nitro group in the target compound could similarly modulate biological efficacy through electrophilic interactions.
Pyrimidine and Heterocyclic Acetamides
Heterocyclic substituents impact pharmacokinetics and target selectivity:
- Key Observations :
Research Findings and Implications
- Structural Flexibility : The dihedral angles between aromatic rings in N-substituted acetamides (e.g., 54.8°–77.5° in ) influence molecular conformation and crystal packing, which could affect the target compound’s crystallinity and bioavailability.
- Agrochemical Potential: Carbofuran’s insecticidal activity and alachlor’s herbicidal use suggest that the target compound’s benzofuran and nitro groups may position it for similar applications, though toxicity and environmental fate require further study.
Preparation Methods
Synthesis of 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-ol
The 2,2-dimethyl-2,3-dihydrobenzofuran moiety serves as the foundational aromatic system for this compound. A validated approach involves the acid-catalyzed cyclization of 2-hydroxy-5-methylbenzonitrile derivatives. For instance, treatment of 2-hydroxy-5-methylbenzonitrile with acetic anhydride under reflux conditions generates a benzoisoxazole intermediate, which undergoes base-mediated rearrangement in ethanol with sodium ethoxide to yield 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol .
Reaction Conditions :
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Cyclization : Reflux in acetic anhydride (1–2 hours) at 120–130°C.
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Rearrangement : Stirring with sodium ethoxide (0.2 mol) in ethanol at 0°C for 1 hour, followed by acidification with HCl.
Yield : 68–75% after recrystallization from ethanol .
Functionalization of the Aromatic Amine: 4-Chloro-3-Nitroaniline
The 4-chloro-3-nitrophenyl group is introduced via sequential nitration and chlorination. Starting with aniline, nitration using concentrated nitric acid and sulfuric acid at 0–5°C selectively produces 3-nitroaniline. Subsequent chlorination with chlorine gas in the presence of FeCl₃ as a catalyst at 50°C yields 4-chloro-3-nitroaniline .
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 82 |
| Chlorination | Cl₂, FeCl₃ | 50°C | 76 |
Acetamide Bridge Formation via Nucleophilic Substitution
The acetamide linker is constructed through a two-step process:
-
Synthesis of Chloroacetyl Intermediate :
Reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with chloroacetyl chloride in dry acetone using anhydrous K₂CO₃ as a base generates 2-chloro-N-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide . -
Coupling with 4-Chloro-3-Nitroaniline :
The chloroacetyl intermediate undergoes nucleophilic substitution with 4-chloro-3-nitroaniline in dimethylformamide (DMF) at 80–90°C for 6–8 hours, facilitated by triethylamine as a base .
Optimized Conditions :
-
Molar Ratio : 1:1.2 (chloroacetyl intermediate to aniline derivative).
-
Solvent : DMF with 2 equivalents of triethylamine.
-
Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane) .
Catalytic Coupling and Etherification
Alternative routes employ Mitsunobu reactions for ether bond formation. For example, coupling 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 25°C achieves a 65% yield.
Comparative Analysis :
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Triethylamine, DMF | 80°C | 78 |
| Mitsunobu Reaction | DEAD, PPh₃ | 25°C | 65 |
The nucleophilic substitution method is preferred for scalability, while Mitsunobu reactions offer milder conditions for sensitive intermediates .
Purification and Analytical Characterization
Recrystallization : Crude product is purified using ethanol or aqueous DMF, achieving >95% purity .
Spectroscopic Validation :
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IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 740 cm⁻¹ (C-Cl bend) .
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¹H NMR : Signals at δ 2.15 ppm (dimethyl groups), δ 6.8–7.4 ppm (aromatic protons), and δ 4.6 ppm (methylene bridge) .
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Mass Spectrometry : Molecular ion peak at m/z 391.3 (C₁₉H₁₈ClN₂O₅) .
Challenges and Optimization Strategies
Byproduct Formation :
-
Competing esterification during acetamide formation is mitigated by using excess chloroacetyl chloride and controlled stoichiometry.
-
Temperature Sensitivity : Exothermic reactions during nitration require strict temperature control to prevent decomposition .
Scale-Up Considerations :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multi-step organic reactions, including coupling, substitution, and cyclization steps. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are often used to stabilize intermediates and enhance reactivity .
- Temperature control : Low temperatures (e.g., 273 K) minimize side reactions during coupling steps, while gradual heating may be required for cyclization .
- Catalysts and coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine is effective for amide bond formation .
- Purification : Column chromatography and recrystallization (e.g., from methylene chloride) are critical for isolating high-purity products .
Monitoring : Use thin-layer chromatography (TLC) and HPLC to track reaction progress and confirm purity (>95%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
A combination of analytical techniques is required:
- HPLC : Quantify purity (>95%) and detect impurities using reverse-phase columns with UV detection .
- NMR spectroscopy : 1H and 13C NMR confirm structural assignments, such as the benzofuran oxygen linkage and acetamide moiety .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C19H18ClN3O5) .
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction, refined using SHELXL .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
X-ray diffraction provides atomic-level insights:
- Conformational analysis : Compare dihedral angles between aromatic rings (e.g., benzofuran vs. chloronitrophenyl) to identify steric or electronic effects .
- Hydrogen bonding : Identify N–H···O or C–H···O interactions that stabilize crystal packing. For example, dimer formation via R22(10) hydrogen-bonding motifs .
- Polymorphism screening : Use SHELX utilities (SHELXD/SHELXE) to detect alternative crystal forms under varying crystallization conditions .
Example : In related acetamides, hydrogen-bonded dimers dominate packing, with dihedral angles between aryl groups ranging from 44.5° to 77.5° .
Q. What methodologies are recommended for analyzing hydrogen bonding and intermolecular interactions in the crystalline form?
- Graph set analysis : Classify hydrogen-bond patterns (e.g., chains, rings) using Etter’s formalism to predict supramolecular assembly .
- Software tools : Mercury (CCDC) or CrystalExplorer visualize interaction networks and quantify interaction energies (e.g., Hirshfeld surfaces) .
- Thermal analysis : Differential scanning calorimetry (DSC) correlates melting points with crystal stability (e.g., 473–475 K for related compounds) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify substituents (e.g., nitro → amino, chloro → fluoro) to probe electronic effects on bioactivity .
- Biological assays : Test antimicrobial or enzyme inhibition (e.g., acetylcholinesterase) using standardized protocols (e.g., MIC, IC50) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinase domains) .
Key considerations : Ensure analogs retain the benzofuran-acetamide scaffold, which is critical for π-π stacking and hydrogen bonding in bioactive conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
